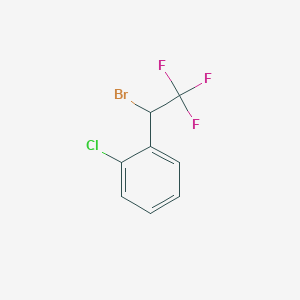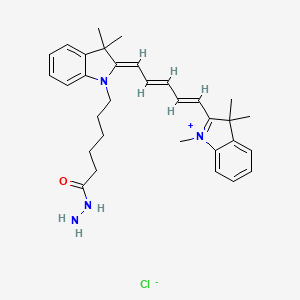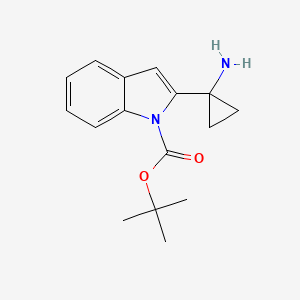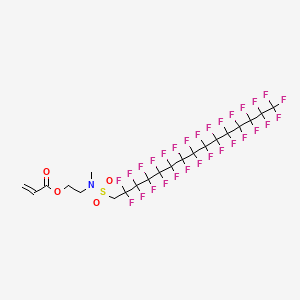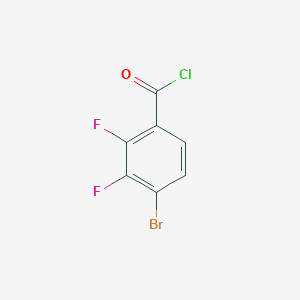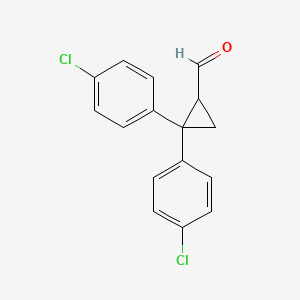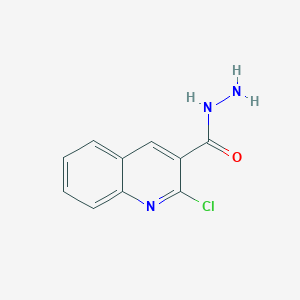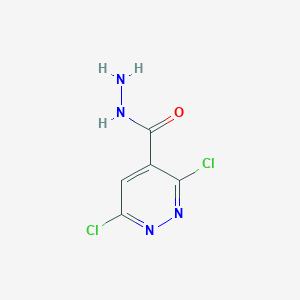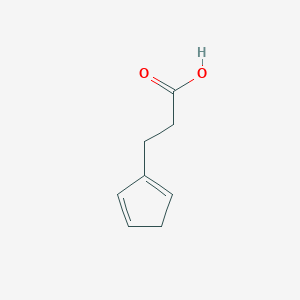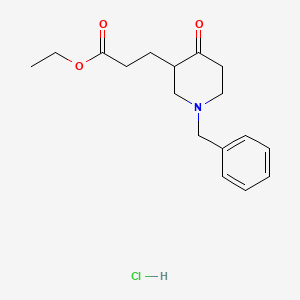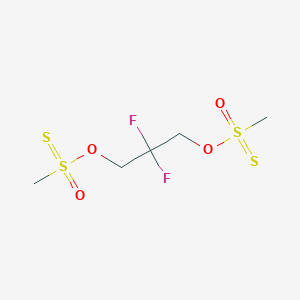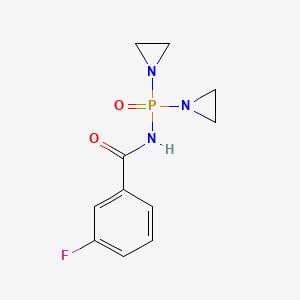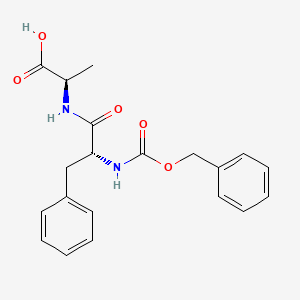
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is a synthetic peptide derivative. It is composed of a benzyloxycarbonyl group attached to a D-phenylalanyl-D-alanine dipeptide. This compound is often used in peptide synthesis and as a protecting group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine typically involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl group. This is followed by coupling with D-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Benzyl chloroformate, mild base (e.g., sodium bicarbonate).
Major Products
Hydrogenolysis: Removal of the benzyloxycarbonyl group yields the free amine derivative.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is used in various scientific research applications, including:
Peptide Synthesis: As a protected dipeptide, it is used in the synthesis of longer peptides and proteins.
Biological Studies: It serves as a model compound in studies of peptide interactions and enzyme-substrate specificity.
Pharmaceutical Research: The compound is used in the development of peptide-based drugs and as a building block for drug design.
Mechanism of Action
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine involves its role as a protected peptide. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon removal of the protecting group, the free amine can participate in further coupling reactions to form longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
((Benzyloxy)carbonyl)-L-phenylalanyl-L-alanine: Similar structure but with L-configuration amino acids.
((Benzyloxy)carbonyl)-glycyl-glycine: Another protected dipeptide with glycine residues.
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-D-alanine is unique due to its D-configuration amino acids, which can confer different biological properties compared to L-configuration peptides. This makes it valuable in studies of stereochemistry and peptide interactions .
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m1/s1 |
InChI Key |
LEJTXQOVOPDGHS-RHSMWYFYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


